2-(2-Aminoethoxy)-3-chloropyridine hydrochloride
Overview
Description
2-(2-Aminoethoxy)-3-chloropyridine hydrochloride, or 2-AECP, is a synthetically produced organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and has the chemical formula C7H10Cl2N2O2.HCl. 2-AECP is used as a reagent in the synthesis of pharmaceuticals and other organic compounds, and has been used in a variety of biochemical and physiological experiments.
Scientific Research Applications
Chemical Synthesis and Intermediates
- 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride is used in chemical synthesis, particularly in the formation of selenium-containing heterocycles. The compound serves as a key intermediate in the synthesis of 2-arylaminoselenazolo[5,4-b]pyridines, showcasing its utility in generating structurally complex molecules (Atanassov, Linden, & Heimgartner, 2003).
Catalysis and Chemical Reactions
- The compound is pivotal in selective amination reactions, particularly when catalyzed by palladium-Xantphos complexes. It demonstrates high chemoselectivity and yield, making it an essential component in the synthesis of amino-pyridines (Ji, Li, & Bunnelle, 2003).
- It also plays a role in silyl-mediated halogen/halogen displacement in pyridines, indicating its versatility in various chemical substitution reactions (Schlosser & Cottet, 2002).
Medicinal Chemistry and Drug Synthesis
- In medicinal chemistry, 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride contributes to the synthesis of compounds with significant antibacterial and antifungal activity, highlighting its importance in drug development and pharmaceutical research (Naganagowda & Petsom, 2011).
Material Science and Supramolecular Chemistry
- The compound is instrumental in constructing supramolecular structures, particularly in creating molecular columns stabilized by aromatic π-π stackings. This property is essential for understanding molecular packing and base pairing in nucleic acids and other macromolecular structures (Cheng et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride are the sarcoplasmic/endoplasmic reticulum calcium ATPase 2 (SERCA2a) and the sodium/potassium-transporting ATPase subunit alpha-1 . These proteins play crucial roles in maintaining ion balance within cells, which is essential for cellular functions and signaling.
Mode of Action
2-(2-Aminoethoxy)-3-chloropyridine hydrochloride, also known as Istaroxime, interacts with its targets by reducing the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulating the sarcoplasmic calcium ATPase isoform 2 reuptake function . This dual action helps regulate the intracellular concentrations of sodium and calcium ions, which are critical for various cellular processes, including muscle contraction and nerve impulse transmission.
Biochemical Pathways
The compound affects the biochemical pathways involving sodium, potassium, and calcium ions. By inhibiting the sodium-potassium ATPase, it increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . By stimulating the sarcoplasmic calcium ATPase isoform 2 reuptake function, it promotes the reuptake of calcium ions into the sarcoplasmic reticulum, thereby reducing cytosolic calcium concentrations .
Result of Action
The result of the compound’s action is the regulation of intracellular ion concentrations, particularly sodium and calcium ions. This can have various molecular and cellular effects, depending on the specific cell type and physiological context. For instance, in cardiac muscle cells, these actions can influence the force and timing of contractions .
properties
IUPAC Name |
2-(3-chloropyridin-2-yl)oxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c8-6-2-1-4-10-7(6)11-5-3-9;/h1-2,4H,3,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOARSJUIHKENO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1394040-72-2 | |
Record name | Ethanamine, 2-[(3-chloro-2-pyridinyl)oxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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